molecular formula C11H19F3N4 B11733894 [3-(dimethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856020-49-9

[3-(dimethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11733894
CAS No.: 1856020-49-9
M. Wt: 264.29 g/mol
InChI Key: OIMYTHWVRJNQGW-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features a combination of a dimethylamino group, a propyl chain, and a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps:

    Formation of the pyrazole ring:

    Attachment of the propyl chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Introduction of the dimethylamino group: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced derivatives of the pyrazole ring or trifluoromethyl group.

    Substitution: Substituted derivatives at the dimethylamino group or pyrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyrazole-containing biomolecules.

Medicine

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Industry

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The pyrazole ring and trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The combination of a dimethylamino group, a propyl chain, and a pyrazole ring with a trifluoromethyl group is unique and not commonly found in other compounds.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
  • Applications : Its potential applications in various fields, including medicinal chemistry and material science, highlight its uniqueness compared to other similar compounds.

Properties

CAS No.

1856020-49-9

Molecular Formula

C11H19F3N4

Molecular Weight

264.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C11H19F3N4/c1-17(2)6-4-5-15-7-9-8-18(3)16-10(9)11(12,13)14/h8,15H,4-7H2,1-3H3

InChI Key

OIMYTHWVRJNQGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCCCN(C)C

Origin of Product

United States

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